molecular formula C16H14N2O4 B11080452 1-(2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenoxy)ethanone

1-(2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenoxy)ethanone

Cat. No.: B11080452
M. Wt: 298.29 g/mol
InChI Key: SEJPKERLAKSOCJ-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE is a synthetic organic compound that features both indole and nitrophenoxy functional groups. Compounds with these functional groups are often of interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Nitro Group: The nitro group can be introduced via nitration of the phenol derivative using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the indole derivative with the nitrophenoxy derivative through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole and phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-AMINOPHENOXY)-1-ETHANONE: Similar structure but with an amino group instead of a nitro group.

    1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-HYDROXYPHENOXY)-1-ETHANONE: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-(2-NITROPHENOXY)-1-ETHANONE is unique due to the presence of both the indole and nitrophenoxy groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(2-nitrophenoxy)ethanone

InChI

InChI=1S/C16H14N2O4/c19-16(17-10-9-12-5-1-2-6-13(12)17)11-22-15-8-4-3-7-14(15)18(20)21/h1-8H,9-11H2

InChI Key

SEJPKERLAKSOCJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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